N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-14(12-5-2-1-3-6-12)17-11-13-7-4-9-18(13)15-16-8-10-20-15/h1-2,8,10,12-13H,3-7,9,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRHLTXUPWZADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as thiazole, pyrrolidine, and cyclohexene derivatives.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the cyclohexene ring, converting it to a cyclohexane ring using hydrogenation catalysts like palladium on carbon.
Substitution: The thiazole and pyrrolidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted thiazole and pyrrolidine derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole-based compounds. In particular, derivatives that include the thiazole moiety have demonstrated significant efficacy in seizure models.
Case Study: Anticonvulsant Efficacy
A study investigated a series of thiazole-integrated pyrrolidinones, revealing that certain analogues exhibited potent anticonvulsant activity. For instance, one analogue showed a median effective dose (ED50) of 18.4 mg/kg in the pentylenetetrazole (PTZ) model, indicating strong protective effects against seizures .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 1 | 18.4 | 170.2 | 9.2 |
| Ethosuximide | <20 | N/A | N/A |
The structure-activity relationship (SAR) analysis suggested that the presence of the pyrrolidine ring enhances anticonvulsant activity, making it a promising candidate for further development .
Anticancer Activity
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide has also shown potential in anticancer applications. Thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
A comprehensive evaluation of thiazole-bearing heterocycles demonstrated significant antiproliferative activity against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colorectal carcinoma). The study revealed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity .
| Cell Line | IC50 (µg/mL) | Compound Example |
|---|---|---|
| MCF-7 | 1.61 | Compound 9 |
| HepG2 | 1.98 | Compound 10 |
| HCT116 | Varies | Various |
The mechanisms underlying these effects are attributed to the structural features of the thiazole moiety, which may interact with cellular pathways involved in tumor proliferation and survival .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. These compounds have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated a series of thiazole-containing compounds for their antibacterial and antifungal activities. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL for bacterial strains, while antifungal activities ranged from 7.8 to 5.8 µg/mL .
| Compound | MIC (µg/mL) Bacteria | MIC (µg/mL) Fungi |
|---|---|---|
| Compound A | 93.7 | 7.8 |
| Compound B | 46.9 | 5.8 |
The SAR analysis indicated that substituents on the phenyl ring significantly influence antimicrobial activity, particularly those with electron-withdrawing groups .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole and pyrrolidine rings can form hydrogen bonds and hydrophobic interactions with these targets, altering their activity. The cyclohexene carboxamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiazole-Pyrrolidine vs. Thiazole-Piperazine Ureas
Compounds in (e.g., 11a–11o) share a thiazole core but differ critically in backbone design:
- Backbone: The target compound uses a pyrrolidine ring, whereas analogs employ a piperazine scaffold. Pyrrolidine’s smaller ring size (5-membered vs.
- Functional Groups: The target compound features a carboxamide linker, while compounds utilize urea linkages. Urea groups are stronger hydrogen-bond donors, which may improve solubility but reduce metabolic stability compared to carboxamides .
Table 1: Key Structural Comparisons
Thiazole vs. Tetrahydrothiopyran Systems
The compound in (C₁₈H₃₀N₂OS) replaces thiazole with a tetrahydrothiopyran ring, introducing a sulfur atom in a saturated 6-membered ring. This modification increases hydrophobicity and may alter pharmacokinetic properties, such as membrane permeability, compared to the aromatic thiazole in the target compound .
Table 2: Selected Physicochemical Data
Hypothetical Bioactivity Insights
While direct activity data for the target compound are unavailable, ’s urea derivatives demonstrate substituent-dependent potency. For example:
- The target compound’s carboxamide group may confer resistance to hydrolytic degradation compared to urea analogs, extending half-life in vivo .
Q & A
Q. Optimization Tips :
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility and reaction kinetics .
- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) resolves intermediates .
- Yield Improvement : Slow addition of reagents and inert atmosphere (N₂/Ar) minimize oxidative byproducts .
How can researchers characterize the molecular structure of this compound and validate its purity?
Answer:
Primary Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and pyrrolidine rings. For example, thiazole protons appear as singlets at δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 348.18) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric purity (±0.3% tolerance) .
Q. Purity Validation :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) achieve >95% purity .
What strategies are effective in resolving contradictions in reported biological activities of structurally similar compounds?
Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for anticancer activity) and incubation times (48–72 hours) .
- Structural Comparison : Compare the target compound with analogs (e.g., replacing cyclohexene with cyclopentane in ) to isolate bioactivity contributions .
- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations (0.1–100 μM) to account for potency variability .
What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
Answer:
Advanced Techniques :
- Molecular Docking : Software like AutoDock Vina predicts interactions with targets (e.g., kinase domains) by scoring ligand-receptor binding poses .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
- Pharmacophore Modeling : Identify critical functional groups (e.g., thiazole’s sulfur atom) for hydrogen bonding or hydrophobic interactions .
Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays .
How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the cyclohexene ring?
Answer:
SAR Design :
- Analog Synthesis : Prepare derivatives with saturated cyclohexane, cyclopentene, or aromatic rings (e.g., benzene) .
- Biological Testing : Evaluate analogs in parallel assays (e.g., antimicrobial disk diffusion, IC₅₀ in cancer cells) .
- Data Analysis : Use statistical tools (e.g., ANOVA) to correlate ring unsaturation (cyclohexene vs. cyclohexane) with activity .
Key Insight : The cyclohexene ring’s planar geometry may enhance π-π stacking with target proteins, as seen in neuroprotective analogs .
What in vitro models are appropriate for evaluating the neuroprotective potential of this compound?
Answer:
Models and Methods :
- Oxidative Stress Models : SH-SY5Y neurons treated with H₂O₂ (100 μM) or rotenone (10 nM), with cell viability measured via MTT assay .
- Glutamate Excitotoxicity : Primary cortical neurons exposed to glutamate (50 μM); apoptosis quantified via caspase-3 activation .
- Target Identification : siRNA knockdown of candidate receptors (e.g., NMDA or AMPA) to assess mechanistic pathways .
How can reaction byproducts be identified and minimized during synthesis?
Answer:
Byproduct Analysis :
- LC-MS : Detect impurities (e.g., unreacted starting materials) with a mass accuracy of ±2 ppm .
- NMR Peaks : Overlapping signals at δ 2.1–2.5 ppm may indicate alkylation side products; optimize reaction time to <6 hours .
Q. Minimization Strategies :
- Catalyst Tuning : Use Pd/C instead of Pd(OAc)₂ for cleaner cross-coupling .
- Temperature Gradients : Stepwise heating (25°C → 60°C) reduces thermal degradation .
What analytical techniques are critical for confirming stereochemical integrity in derivatives of this compound?
Answer:
Stereochemistry Tools :
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (85:15) to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives (R-factor < 0.05) .
- Optical Rotation : Compare [α]D²⁵ values with literature standards (±5° margin) .
Case Study : highlights the impact of pyrrolidine stereochemistry on bioactivity, necessitating rigorous chiral analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
